(E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O4S/c1-31-19-12-15(13-20(32-2)22(19)33-3)4-9-21(30)28-11-10-18-14-34-23(29-18)16-5-7-17(8-6-16)24(25,26)27/h4-9,12-14H,10-11H2,1-3H3,(H,28,30)/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQBXZTCIUEOV-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, a thiazole derivative, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article summarizes key findings regarding its synthesis, structural properties, and biological activities based on recent studies.
Synthesis and Structural Characterization
The compound was synthesized through a multi-step process involving the condensation of thiazole derivatives with various aromatic compounds. Spectroscopic methods such as FT-IR, ^1H-NMR, and ^13C-NMR were employed to confirm the structure of the synthesized compound. The trifluoromethyl group is noted for enhancing biological activity due to its electron-withdrawing properties, which can influence the compound's interactions with biological targets.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Notably:
- Cell Lines Tested : The compound was evaluated against several human cancer cell lines including HepG2 (liver), MCF-7 (breast), HCT116 (colon), and HeLa (cervical).
- Results : In vitro assays demonstrated significant cytotoxic effects, with IC50 values ranging from approximately 3.35 to 18.69 μM across different cell lines. For example, one study reported that a related thiazole derivative exhibited an IC50 value of 10.92 ± 0.5 μM against HepG2 cells .
The mechanism by which this compound exerts its antiproliferative effects appears to involve:
- Tubulin Polymerization Inhibition : Similar thiazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division. This suggests that the compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Comparative Biological Activity
To provide a clearer context for the biological activity of this compound, a comparison with other known thiazole derivatives is useful:
| Compound Name | Structure | IC50 (μM) | Target Cell Line |
|---|---|---|---|
| Compound A | - | 10.92 ± 0.5 | HepG2 |
| Compound B | - | 18.69 ± 0.9 | MCF-7 |
| Compound C | - | 14.17 ± 0.7 | HCT116 |
| This compound | - | 3.35 - 18.69 | Multiple |
Case Studies
- In Vitro Studies : A study conducted on a series of thiazole derivatives demonstrated that those containing the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts . The study utilized MTT assays to quantify cell viability post-treatment.
- Molecular Docking Studies : Computational studies suggest that this compound may bind effectively to protein targets involved in cancer progression, further supporting its potential as an anticancer agent .
Scientific Research Applications
Antitumor Properties
Research indicates that compounds with thiazole rings exhibit significant cytotoxic activity against various cancer cell lines. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy. Studies have shown that similar thiazole derivatives can inhibit the growth of cancer cells through mechanisms such as:
- Inhibition of Cyclin-Dependent Kinases (CDKs): The compound may inhibit CDK9, impacting RNA polymerase II transcription and reducing anti-apoptotic protein expression .
- Induction of Apoptosis: Thiazole derivatives have been linked to apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential .
Antimicrobial Activity
The compound's thiazole component is associated with antimicrobial properties. Preliminary studies suggest that it may be effective against resistant strains of bacteria. The trifluoromethyl group contributes to the compound's ability to penetrate bacterial cell membranes, enhancing its antimicrobial efficacy .
Case Study 1: Antitumor Efficacy
In a study examining the effects of thiazole derivatives on breast cancer cell lines, it was found that compounds similar to (E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Case Study 2: Antibacterial Activity
Another study assessed the antibacterial effects of thiazole derivatives against gram-positive and gram-negative bacteria. Results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents .
Comparison with Similar Compounds
Thiazole-Based Analogues from
Compounds 13e , 13f , 14a/b , and 15a/b share the thiazole core and trimethoxyphenyl group but differ in substituents and connectivity:
Key Observations :
- The target compound ’s ethyl linker and trifluoromethyl group distinguish it from 13e/f , which lack these features. This likely improves membrane penetration and target selectivity.
- Unlike 14b and 15b , the acrylamide group in the target compound provides hydrogen-bonding capacity, mimicking natural substrates in enzyme inhibition.
Acrylamide Derivatives from and
Compound 5112 () and derivatives in highlight the role of acrylamide stereochemistry and substituents:
Key Observations :
Sulfur-Containing Heterocycles from –8
The triazole derivative in –8 contains a –N–C–S unit, analogous to the thiazole’s –N–C–S system:
Q & A
Basic Question: What are the standard protocols for synthesizing (E)-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?
Methodological Answer:
The synthesis typically involves coupling a thiazole intermediate with acrylamide derivatives. Key steps include:
- Thiazole Formation : React α-bromoacrylic acid with 4-(trifluoromethyl)phenylthioamide in DMF under EDCI catalysis, followed by purification via column chromatography (e.g., ethyl acetate/petroleum ether) .
- Acrylamide Conjugation : Use a Horner-Wadsworth-Emmons reaction with 3,4,5-trimethoxyphenylacetic acid derivatives. Optimize reaction conditions (e.g., THF solvent, diethyl cyanophosphonate) to achieve stereoselectivity for the (E)-isomer .
- Characterization : Confirm structure via H/C NMR (e.g., δ 8.35 ppm for thiazole protons, δ 3.95 ppm for methoxy groups) and mass spectrometry (e.g., ESI-MS m/z 446.1 [M+Na]) .
Advanced Question: How can conflicting spectral data (e.g., NMR shifts) during structural confirmation be resolved?
Methodological Answer:
Discrepancies may arise from solvent effects, impurities, or stereochemical variations. Strategies include:
- Solvent Standardization : Use deuterated solvents (e.g., CDCl) and compare with literature values (e.g., δ 7.76 ppm for trimethoxyphenyl protons in CDCl) .
- 2D NMR Techniques : Employ HSQC or HMBC to resolve overlapping signals, particularly for thiazole and acrylamide protons .
- Crystallography : If crystallization is feasible, use X-ray diffraction (SHELX programs) to unambiguously assign stereochemistry .
Basic Question: What analytical methods are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to detect impurities (e.g., residual EDCI or unreacted intermediates) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition above 144°C) .
- Elemental Analysis : Verify carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced Question: How can structure-activity relationships (SAR) guide the optimization of anticancer activity?
Methodological Answer:
- Substituent Modification : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., -NO) to enhance cytotoxicity. Compare IC values in MCF-7 cells .
- Stereochemical Impact : Synthesize (Z)-isomers and evaluate tubulin polymerization inhibition (e.g., via fluorescence assays) to confirm the (E)-configuration’s superiority .
- Pharmacophore Modeling : Use software like Schrödinger to identify critical interactions (e.g., hydrogen bonding with the thiazole ring) .
Basic Question: What in vitro assays are suitable for preliminary anticancer evaluation?
Methodological Answer:
- MTT Assay : Screen against cancer cell lines (e.g., HCT-116, HepG2) with cisplatin as a positive control. Use 72-hour exposure and calculate IC via nonlinear regression .
- Cell Cycle Analysis : Perform flow cytometry (propidium iodide staining) to assess G2/M arrest, indicative of microtubule disruption .
Advanced Question: How can contradictory biological activity data (e.g., varying IC50_{50}50 across studies) be addressed?
Methodological Answer:
- Standardize Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated metabolism) that may reduce apparent potency .
- Orthogonal Assays : Validate results with clonogenic assays or 3D spheroid models to confirm cytotoxicity .
Basic Question: What solvent systems are optimal for recrystallization?
Methodological Answer:
- Binary Mixtures : Use ethyl acetate/hexane (1:3) for high-yield crystallization. For polar impurities, switch to dichloromethane/methanol (5:1) .
- Gradient Cooling : Slowly reduce temperature from 60°C to 4°C to obtain monoclinic crystals suitable for XRD .
Advanced Question: How can computational methods predict metabolic liabilities?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor™ to identify labile sites (e.g., acrylamide’s α,β-unsaturated carbonyl prone to glutathione conjugation) .
- Docking Studies : Simulate interactions with CYP3A4 (PDB ID 1TQN) to predict oxidation sites (e.g., demethylation of trimethoxyphenyl) .
Basic Question: What safety precautions are required during handling?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and fume hoods due to potential irritancy (UN hazard code: Not classified, but assume acute toxicity) .
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent release of trifluoromethyl byproducts .
Advanced Question: How can enantiomeric impurities be detected and quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
